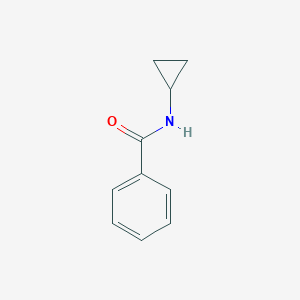

N-シクロプロピルベンザミド

説明

N-Cyclopropylbenzamide is a chemical compound that has been studied in various contexts, including its role as a potential inhibitor of biological processes and its synthesis for use in chemical reactions. The compound is characterized by the presence of a cyclopropyl group attached to a benzamide moiety.

Synthesis Analysis

The synthesis of N-Cyclopropylbenzamide derivatives and related compounds has been explored in several studies. For instance, the synthesis of N-(1-Methyl)cyclopropylbenzylamine, a compound related to N-Cyclopropylbenzamide, was achieved and shown to inactivate pig liver mitochondrial monoamine oxidase . Additionally, asymmetric cyclopropanations catalyzed by Rhodium(II) N-(Arylsulfonyl)prolinate have been used to synthesize functionalized cyclopropanes, which are structurally related to N-Cyclopropylbenzamide . These methods demonstrate the versatility and interest in compounds bearing the cyclopropyl group attached to aromatic systems.

Molecular Structure Analysis

The molecular structure of compounds similar to N-Cyclopropylbenzamide has been determined using various techniques. For example, the crystal structure of N-Cyclohexyl-2-nitrobenzamide was elucidated by X-ray diffraction analysis, providing insights into the arrangement of atoms and the stabilization of the structure through hydrogen bonding . Although this compound is not N-Cyclopropylbenzamide itself, the structural analysis of related compounds can offer valuable information about the potential geometry and electronic configuration of N-Cyclopropylbenzamide.

Chemical Reactions Analysis

N-Cyclopropylbenzamide and its derivatives participate in a variety of chemical reactions. The reactivity of cyclopropyl groups in the presence of transition metal catalysts has been extensively studied, with cyclopropenes being key substrates in metal-catalyzed ring-opening reactions . Moreover, the synthesis of N-cyclopropylbenzamide-benzophenone hybrids has been reported, with these hybrids showing significant inhibitory activity against p38 mitogen-activated protein kinase (MAPK), highlighting the biological relevance of such compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-Cyclopropylbenzamide are not detailed in the provided papers, the studies on related compounds offer some insights. For instance, the synthesis and characterization of N-Cyclohexyl-2-nitrobenzamide provide data on the compound's crystalline structure and stability, which can be somewhat extrapolated to understand the properties of N-Cyclopropylbenzamide . Additionally, the synthesis of photoaffinity analogs of influenza fusion inhibitors, which include a cyclopropyl group and a benzamide moiety, suggests the potential for N-Cyclopropylbenzamide to be used in the development of bioactive molecules .

科学的研究の応用

芳香族ポリアミドの合成

N-シクロプロピルベンザミド: は、芳香族ポリアミド(PA)の合成に使用されます。これらのPAは、優れた機械的、電気的、化学的特性を示し、高性能材料に適しています。N-シクロプロピルベンザミド誘導体の導入は、溶解性を向上させながら熱的特性を維持することができ、工業的処理にとって重要です .

熱的に安定なポリマーの開発

この化合物は、さまざまな科学分野で金属やセラミックに取って代わる熱的に安定なポリマーの製造に役立ちます。N-シクロプロピルベンザミドから誘導されたポリマーは、高い熱分解温度とガラス転移温度を示しており、耐熱性を要求される環境での使用の可能性を示しています .

抗酸化および抗菌活性

N-シクロプロピルベンザミド: 誘導体は、その抗酸化および抗菌活性が研究されています。これらの化合物は、フリーラジカルを捕捉し、金属をキレートすることができます。これは、新しい医薬品やさまざまな疾患の治療法の開発において重要です .

創薬および開発

N-シクロプロピルベンザミドを含むベンザミド系化合物は、創薬において広く使用されています。それらは、癌、高コレステロール血症、多動性などの状態の治療に適用されています。それらは、生物学的活性のため、潜在的な薬物の合成において重要な役割を果たします .

材料科学への応用

材料科学において、N-シクロプロピルベンザミドは、材料の特性を改変して所望の特性を実現するために重要です。たとえば、特定の用途に合わせて材料の溶解性と熱安定性を変更することは、重要な研究分野です .

産業用途

科学研究以外にも、N-シクロプロピルベンザミドは、プラスチック、ゴム、紙、農業など、さまざまな産業分野で用途が見られます。材料の特性を向上させる汎用性により、商業用途で価値があります .

Safety and Hazards

N-Cyclopropylbenzamide is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

特性

IUPAC Name |

N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10(11-9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASIJDXUZOLTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164948 | |

| Record name | Benzamide, N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15205-35-3 | |

| Record name | N-Cyclopropylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15205-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclopropylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cyclopropylbenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTX23FF9MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of N-Cyclopropylbenzamide derivatives in drug discovery?

A1: Research suggests that N-Cyclopropylbenzamide derivatives show promise as inhibitors for specific biological targets. For instance, they have been explored as potential inhibitors for the Human Epidermal Growth Factor Receptor (HER2), a protein implicated in various cancers, including breast cancer. [] Further studies have investigated their potential as p38 mitogen-activated protein kinase (MAPK) inhibitors. [] These findings highlight the versatility of the N-Cyclopropylbenzamide scaffold in drug design.

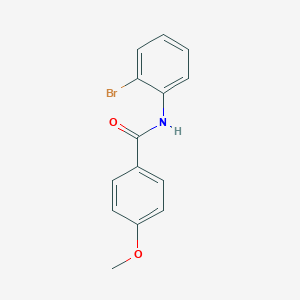

Q2: How does the structure of N-Cyclopropylbenzamide relate to its potential as an anti-cancer agent?

A2: Molecular docking studies of N-Cyclopropylbenzamide derivatives with HER2 reveal crucial structure-activity relationships. The cyclopropyl amine moiety plays a key role in binding to the active site of HER2. [] Modifications to the benzene ring, such as the introduction of chloro and methoxy substituents, can significantly influence the binding affinity. [] These findings offer valuable insights for optimizing the anti-cancer activity of N-Cyclopropylbenzamide-based compounds.

Q3: Has N-Cyclopropylbenzamide been utilized in the development of any specific drug candidates?

A3: Yes, a derivative of N-Cyclopropylbenzamide, specifically 4-(6-(cyclohexylamino)-8-(((tetrahydro-2H-pyran-4-yl)methyl)amino)imidazo[1,2-b]pyridazin-3-yl)-N-cyclopropylbenzamide, has been identified as a ligand for the human MPS1 catalytic domain. [] This interaction has been characterized through crystal structure analysis, suggesting its potential as a lead compound in drug development targeting MPS1.

Q4: Beyond its potential in medicinal chemistry, are there other applications of N-Cyclopropylbenzamide?

A4: N-Cyclopropylbenzamide derivatives have proven valuable in polymer chemistry. For example, 3,5-diamino-N-cyclopropylbenzamide has been successfully incorporated into the synthesis of novel aromatic poly(amides). [] These polymers exhibit desirable properties such as high solubility in organic solvents and excellent thermal stability, indicating their potential in various material science applications.

Q5: What analytical techniques are commonly employed in the characterization of N-Cyclopropylbenzamide and its derivatives?

A5: Mass spectrometry plays a crucial role in identifying and characterizing N-Cyclopropylbenzamide derivatives. Studies have established specific fragmentation patterns for N-allyl-, N,N-diallyl-, and N-cyclopropylbenzamides, allowing for their differentiation and structural elucidation. [] This technique is particularly useful for analyzing the impact of various substituents on the fragmentation behavior of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B101423.png)